Product packaging for 2-Chloro-4-(trifluoromethoxy)aniline(Cat. No.:CAS No. 69695-61-0)

2-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1301952
CAS No.: 69695-61-0
M. Wt: 211.57 g/mol
InChI Key: YMLWONHDNGICOH-UHFFFAOYSA-N
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Description

Overview of Substituted Aniline (B41778) Chemistry in Contemporary Research

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in a wide range of industrial applications. nbinno.comresearchgate.net The aniline structure, characterized by an amino group attached to a benzene (B151609) ring, provides a versatile scaffold for numerous chemical modifications. nbinno.comwikipedia.org These substituted anilines are integral to the production of pharmaceuticals, dyes, agrochemicals, and polymers. researchgate.netjk-sci.comontosight.ai

In contemporary research, the focus has been on fine-tuning the pharmacological and chemical properties of molecules by introducing various functional groups to the aniline ring. cresset-group.com The reactivity of the aromatic ring in aniline derivatives makes them highly susceptible to electrophilic substitution reactions, allowing for the introduction of a wide array of substituents that can modulate the molecule's electronic and steric properties. wikipedia.org This adaptability has made substituted anilines a cornerstone in the development of new materials and therapeutic agents. nbinno.combeilstein-journals.org

The Strategic Importance of Halogenation in Organic Molecules

Halogenation, the process of introducing one or more halogen atoms into an organic compound, is a foundational transformation in organic synthesis. jk-sci.comgeeksforgeeks.org The incorporation of halogens such as chlorine, fluorine, bromine, and iodine can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.comrsc.org For instance, halogenation can enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes. numberanalytics.comnih.gov

The strategic placement of halogen atoms can influence a molecule's conformation and binding affinity to biological targets, a principle widely exploited in drug design. mdpi.com Furthermore, halogenated compounds often serve as versatile intermediates, with the halogen atom acting as a leaving group for further chemical transformations. jk-sci.com This strategic use of halogenation is critical in the synthesis of a significant portion of pharmaceuticals and agrochemicals currently in use. numberanalytics.comrsc.org Approximately 20% of marketed drugs contain a fluorine atom, and a significant number of drug candidates in development are halogenated structures. researchgate.netresearchgate.net

The Trifluoromethoxy Group: Electronic and Steric Contributions to Molecular Design

The trifluoromethoxy group (-OCF3) is a unique and increasingly important substituent in the design of advanced organic molecules. researchgate.netnih.gov It is characterized by its strong electron-withdrawing nature and significant lipophilicity. mdpi.comnih.gov The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a potent electron-withdrawing substituent, which can significantly influence the electronic properties of the molecule to which it is attached. mdpi.comwikipedia.org

Research Significance of 2-Chloro-4-(trifluoromethoxy)aniline in Advanced Chemical Synthesis

This compound is a specialized chemical reagent that serves as a valuable building block in various fields of organic synthesis. chemicalbook.comchemimpex.com Its structure, featuring a chlorine atom and a trifluoromethoxy group on the aniline frame, provides a unique combination of reactive sites and physicochemical properties. This compound is particularly significant in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com

The presence of the chloro and trifluoromethoxy groups enhances the molecule's utility as an intermediate. For instance, it is used in the development of effective herbicides and fungicides. chemimpex.com In medicinal chemistry, researchers explore its potential in designing compounds with improved biological activity that target specific biological pathways. chemimpex.com The stability and reactivity of this compound also make it a key component in the creation of advanced materials, such as polymers with enhanced thermal and chemical resistance. chemimpex.com

Below are some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 69695-61-0
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Appearance Colorless to light yellow to light orange clear liquid
Boiling Point 94-96 °C at 11 mmHg
Density 1.44 - 1.524 g/mL at 25 °C
Refractive Index 1.428 - 1.48 at 20 °C

Note: The data in this table is compiled from multiple sources. chemimpex.comsigmaaldrich.comgeno-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF3NO B1301952 2-Chloro-4-(trifluoromethoxy)aniline CAS No. 69695-61-0

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLWONHDNGICOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370112
Record name 2-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69695-61-0
Record name 2-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethoxy)aniline
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Synthetic Methodologies for 2 Chloro 4 Trifluoromethoxy Aniline and Analogues

Established Synthetic Pathways for Aryl Trifluoromethoxy Ethers

The formation of the aryl trifluoromethoxy ether linkage is a critical step in the synthesis of 2-chloro-4-(trifluoromethoxy)aniline and its analogues. Several established methods are available for this transformation, each with its own advantages and limitations.

Nucleophilic Displacement of Halogens with Trifluoromethoxide Sources

A direct approach to introduce the trifluoromethoxy group is through the nucleophilic substitution of an aryl halide with a trifluoromethoxide source. This method is particularly useful when a suitable aryl halide precursor is readily available. The trifluoromethoxide anion (CF3O-) is a potent nucleophile, and its reaction with an activated aryl halide can proceed under relatively mild conditions. However, the stability and availability of trifluoromethoxide reagents can be a challenge. Common sources of trifluoromethoxide include trifluoromethyl triflate (TFMT) and 2,4-dinitro(trifluoromethoxy)benzene (DNTFB). While effective, these reagents can be expensive and require careful handling. In the context of synthesizing this compound, this pathway would ideally start from a 2,4-dihaloaniline derivative where the halogen at the 4-position is more susceptible to nucleophilic attack.

Halogenation of Trifluoromethoxy-Substituted Aniline (B41778) Precursors

An alternative and often more practical approach involves the halogenation of a pre-formed trifluoromethoxy-substituted aniline. Starting with 4-(trifluoromethoxy)aniline (B150132), regioselective chlorination is required to introduce the chlorine atom at the desired 2-position. The directing effect of the amino group (ortho-, para-directing) and the trifluoromethoxy group (meta-directing with respect to its electron-withdrawing nature) must be carefully considered. Direct chlorination of unprotected anilines can be challenging due to the high reactivity of the aromatic ring and the potential for over-halogenation or oxidation.

One effective method for the regioselective chlorination of anilines is the use of copper(II) chloride (CuCl2) in an ionic liquid as the solvent. This system allows for the para-chlorination of various aniline analogues in high yields under mild conditions, avoiding the need for protecting groups or harsh reagents like gaseous HCl. For substrates where the para-position is blocked, ortho-chlorination can be achieved.

Below is a table summarizing the para-chlorination of various aniline analogues using CuCl2 in an ionic liquid, which provides insight into the potential for regioselective chlorination of 4-(trifluoromethoxy)aniline.

EntrySubstrateTime (h)Yield of 4-Cl product (%)Isomer detected in crude mixture (%)
12-methylaniline4912.5
22-methoxyaniline3932.7
32-fluoroaniline4882.0
42-trifluoromethylaniline6902.2
53-methylaniline4951.7
63-methoxyaniline3962.2
73-fluoroaniline6921.9
83-trifluoromethylaniline8941.6

Data adapted from a study on the regioselective chlorination of unprotected anilines.

Another approach for regioselective chlorination involves the use of N-chlorosuccinimide (NCS) with a thiourea (B124793) catalyst in acetonitrile. This metal- and acid-free method can provide moderate yields and good regioselectivity for the chlorination of aromatic compounds.

Synthesis via Chlorination/Fluorination Sequences

A classical and industrially relevant method for the synthesis of aryl trifluoromethyl ethers involves a two-step chlorination/fluorination sequence. This process typically starts with a phenol (B47542), which is first converted to an aryl trichloromethyl ether. Subsequent fluorination, often using reagents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), replaces the chlorine atoms with fluorine to yield the trifluoromethyl ether.

This sequence can be applied to a suitably substituted chlorophenol to ultimately introduce the trifluoromethoxy group. For instance, starting with a 2-chloro-4-nitrophenol (B164951), one could envision a pathway involving the formation of the corresponding trichloromethyl ether followed by fluorination and subsequent reduction of the nitro group. A simplified version of this process involves an in-situ chlorination/fluorination sequence where the phenol is heated with tetrachloromethane and anhydrous hydrogen fluoride (B91410) in the presence of a catalyst like boron trifluoride. chemicalbook.comguidechem.com

Functional Group Interconversions for Aniline Formation

The final step in many synthetic routes to this compound is the formation of the aniline functional group. This is typically achieved through the reduction of a nitro-precursor.

Reduction of Nitro-Precursors to the Amino Moiety

The reduction of an aromatic nitro group to an amine is a well-established and reliable transformation in organic synthesis. A common precursor for this compound is 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (B1593166). The reduction of this nitro compound can be accomplished using a variety of reducing agents.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. This method is generally clean and provides high yields.

Alternatively, metal-based reductions in acidic media, such as iron in acetic acid or tin in hydrochloric acid, are also effective. These methods are often cost-effective and suitable for large-scale synthesis. Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or sodium sulfide (B99878) can also be employed.

The table below provides examples of the reduction of various substituted nitrobenzenes to their corresponding anilines, illustrating the versatility of these methods.

Nitro CompoundReducing Agent/CatalystSolventTemperature (°C)Yield (%)
1-Chloro-4-nitrobenzeneFe/HClWater/EthanolReflux90
4-NitrotolueneSn/HClEthanolReflux85
1-Bromo-3-nitrobenzeneH2, Pd/CEthanol2595
4-Nitrobenzoic acidH2, PtO2Acetic Acid2598

This table presents typical conditions for the reduction of nitroarenes and is for illustrative purposes.

Regioselective Synthesis Strategies

The key to an efficient synthesis of this compound is the regioselective introduction of the chloro and trifluoromethoxy groups. A common and effective strategy involves a multi-step sequence starting from a readily available precursor like 4-nitrophenol.

One plausible regioselective route is as follows:

Chlorination of 4-nitrophenol: 4-Nitrophenol can be selectively chlorinated at the position ortho to the hydroxyl group to yield 2-chloro-4-nitrophenol. This reaction can be carried out using chlorine in the presence of an aqueous hydrochloric acid solution. google.com

Trifluoromethoxylation: The resulting 2-chloro-4-nitrophenol can then be subjected to a trifluoromethoxylation reaction to introduce the -OCF3 group. This could potentially be achieved through a chlorination/fluorination sequence as described in section 2.1.3, starting from the phenolic hydroxyl group.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group of the resulting 1-chloro-2-nitro-4-(trifluoromethoxy)benzene to the desired this compound, as detailed in section 2.2.1.

This multi-step approach allows for the controlled and regioselective introduction of each substituent, leveraging the directing effects of the functional groups present at each stage of the synthesis.

Control of Substitution Patterns During Halogenation

The synthesis of this compound via direct halogenation of a precursor like 4-(trifluoromethoxy)aniline requires careful control of regioselectivity. The outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring.

In the case of 4-(trifluoromethoxy)aniline, two directing groups are present: the amino group (-NH₂) and the trifluoromethoxy group (-OCF₃).

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. Its strong electron-donating effect, via resonance, significantly increases the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.

Trifluoromethoxy Group (-OCF₃): This group has a more complex influence. It is electron-withdrawing through the inductive effect due to the high electronegativity of the fluorine atoms. However, it acts as a weak deactivator and is known to be a para-director in electrophilic aromatic substitutions. beilstein-journals.orgresearchgate.net

When 4-(trifluoromethoxy)aniline is the substrate, the powerful activating and ortho, para-directing effect of the amino group dominates. Since the para position is already occupied by the -OCF₃ group, electrophilic attack is overwhelmingly directed to the ortho positions (positions 2 and 6). Therefore, direct chlorination of 4-(trifluoromethoxy)aniline is expected to yield the desired 2-chloro product, along with potential di-chloro byproducts (2,6-dichloro-4-(trifluoromethoxy)aniline).

To refine selectivity and prevent over-halogenation, the reactivity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide). This N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled, mono-halogenation.

A relevant industrial method, while for bromination, highlights the practical application of these principles. A patented process describes the dibromination of 4-trifluoromethoxyaniline using a metal bromide (like NaBr or KBr) and hydrogen peroxide under the catalysis of ammonium (B1175870) molybdate. google.com This method avoids the use of hazardous elemental bromine and demonstrates the feasibility of halogenating this specific substrate, which proceeds at the positions ortho to the strongly directing amino group. google.com

Directing Effects in Aromatic Trifluoromethoxylation

While the target compound can be synthesized by halogenating a trifluoromethoxylated precursor, an alternative approach involves introducing the trifluoromethoxy group onto a pre-functionalized aniline. The directing effects governing aromatic trifluoromethoxylation are crucial for this strategy. The trifluoromethoxy group itself is considered a "pseudo-halogen" due to its electronic properties and is a strong para-directing substituent. beilstein-journals.orgresearchgate.net This is attributed to the repulsion between the lone-pair electrons of the fluorine atoms and the arene π electrons, which increases the electron density at the para position. researchgate.net

A sophisticated method for synthesizing ortho-trifluoromethoxylated aniline derivatives leverages a unique intramolecular migration of the -OCF₃ group. nih.govnih.gov This two-step sequence involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced rearrangement. nih.govnih.gov

The key steps are:

O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide is treated with an electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), to form an N-aryl-N-(trifluoromethoxy)acetamide intermediate. nih.gov

OCF₃ Migration: Upon heating, this intermediate undergoes a rearrangement. The proposed mechanism involves a heterolytic cleavage of the N-OCF₃ bond, generating a nitrenium ion and a trifluoromethoxide anion. These species then recombine, with the trifluoromethoxide attacking the ortho-position of the aromatic ring, followed by tautomerization to yield the stable ortho-trifluoromethoxylated aniline derivative. nih.govnih.gov

This protocol exhibits high functional-group tolerance and provides excellent regioselectivity for the ortho position, offering a powerful alternative to direct trifluoromethoxylation. nih.gov The reaction conditions for the migration step are influenced by the electronic nature of the arene, with more electron-deficient substrates requiring higher temperatures. nih.gov

Table 1: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration nih.gov
Starting N-Aryl-N-hydroxyacetamide DerivativeMigration Temperature (°C)ProductIsolated Yield (%)
Methyl 4-(N-hydroxyacetamido)benzoate120Methyl 4-acetamido-3-(trifluoromethoxy)benzoate85
4-Bromo-N-hydroxyacetanilide80N-(2-Bromo-6-(trifluoromethoxy)phenyl)acetamide78
4-Chloro-N-hydroxyacetanilide80N-(2-Chloro-6-(trifluoromethoxy)phenyl)acetamide81
4-Iodo-N-hydroxyacetanilide80N-(2-Iodo-6-(trifluoromethoxy)phenyl)acetamide75
N-Hydroxy-4-nitroacetanilide140N-(2-Nitro-6-(trifluoromethoxy)phenyl)acetamide72

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, represent a cornerstone of modern organic synthesis due to their efficiency and selectivity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgwikipedia.org This reaction is highly versatile and can be used to synthesize a wide array of substituted anilines from aryl halides or triflates and an amine coupling partner. rsc.orgwikipedia.org

For the synthesis of this compound, this methodology could be applied by coupling an ammonia (B1221849) surrogate with a suitably substituted aromatic halide, such as 1-bromo-2-chloro-4-(trifluoromethoxy)benzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biarylphosphine ligands often providing excellent results for the amination of challenging substrates. rsc.org

This approach offers several advantages over classical methods:

Milder Conditions: It avoids the harsh conditions often required for nucleophilic aromatic substitution. wikipedia.org

Broad Scope: It tolerates a wide range of functional groups on both the aryl halide and the amine.

High Selectivity: Modern catalyst systems allow for the selective synthesis of primary anilines with minimal formation of diaryl- or triarylamine byproducts. rsc.org

Table 2: Examples of Buchwald-Hartwig Amination for Primary Aniline Synthesis rsc.org
Aryl HalideAmine SourcePalladium Catalyst/LigandBaseYield (%)
4-ChlorotolueneAmmonia (in dioxane)Pd₂(dba)₃ / P(t-Bu)₃NaOtBu96
1-Bromo-4-(trifluoromethyl)benzeneLiN(SiMe₃)₂Pd(dba)₂ / P(t-Bu)₃-99
1-Chloro-3,5-dimethylbenzeneAmmonia (in dioxane)Pd₂(dba)₃ / CyPF-t-BuNaOtBu98
2-BromonaphthaleneAmmonia (gas)Pd(OAc)₂ / JosiphosNaOtBu98
4-BromoacetophenoneLiNH₂Pd₂(dba)₃ / P(t-Bu)₃-94

Advancements in Scalable Synthesis Techniques

Translating laboratory-scale syntheses into industrial production requires robust, safe, and scalable methodologies. Continuous flow chemistry has emerged as a transformative technology in this regard.

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch vessel. rsc.org This approach offers significant advantages for halogenation reactions, which are often fast, highly exothermic, and can involve hazardous reagents like elemental chlorine or bromine. scispace.comrsc.org

Key benefits of using continuous flow systems for the synthesis of this compound include:

Enhanced Safety: Hazardous reagents can be generated in situ and consumed immediately, minimizing their accumulation and improving process safety. rsc.org For example, elemental chlorine can be generated from inexpensive and easier-to-handle precursors like HCl and NaOCl directly within the flow system. vapourtec.com The small reactor volume also mitigates the risk of thermal runaways. mt.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio ensures efficient heat transfer, preventing the formation of hotspots that can lead to byproduct formation. scispace.com

Improved Selectivity and Yield: The precise control over stoichiometry and temperature can significantly improve the regioselectivity of electrophilic aromatic halogenations, reducing the formation of over-halogenated products. scispace.com

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mt.com

Photochemical halogenations also benefit greatly from flow technology, as the narrow channels of flow reactors ensure uniform and intense irradiation of the reaction mixture, leading to higher efficiency and faster reaction times compared to batch processes. vapourtec.comrsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of this compound can be evaluated and improved through this lens.

The 12 Principles of Green Chemistry relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. Catalytic reactions with high selectivity are preferred.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions are ideal; substitution and elimination reactions are less so.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. For halogenation, replacing elemental bromine or chlorine with sources like NaBr/H₂O₂ is a step in this direction. google.com

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of transition-metal catalysts, such as in the Buchwald-Hartwig amination, is a prime example of this principle in action.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. A direct C-H functionalization is preferable to a protect-functionalize-deprotect sequence.

By applying these principles, synthetic routes can be redesigned for greater efficiency and sustainability. For instance, a route employing a direct, catalyzed C-H chlorination would be greener than a multi-step synthesis involving protecting groups. Similarly, choosing a catalytic Buchwald-Hartwig amination over a classical stoichiometric method improves atom economy and reduces waste. The adoption of continuous flow technology also aligns with green chemistry principles by improving safety (Principle 12: Inherently Safer Chemistry for Accident Prevention) and energy efficiency.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Trifluoromethoxy Aniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups on the aromatic ring is typically required to facilitate this reaction by stabilizing the negatively charged intermediate.

Reactivity of the Aryl Chloride under SNAr Conditions

In 2-Chloro-4-(trifluoromethoxy)aniline, the chlorine atom serves as the leaving group in SNAr reactions. The reactivity of the aryl chloride is significantly enhanced by the presence of the electron-withdrawing trifluoromethoxy group. For an SNAr reaction to occur, a nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a tetrahedral Meisenheimer intermediate. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. Aromatic systems require activation by electron-withdrawing groups to undergo SNAr reactions at practical rates. researchgate.net While the amino group is an electron-donating group, which generally disfavors SNAr, the powerful electron-withdrawing nature of the trifluoromethoxy group is expected to activate the ring sufficiently for the reaction to occur with strong nucleophiles.

Influence of the Trifluoromethoxy Substituent on SNAr Pathways

The trifluoromethoxy (-OCF₃) group plays a pivotal role in activating the aromatic ring for nucleophilic attack. Its influence stems from a strong inductive electron-withdrawing effect (-I effect) caused by the highly electronegative fluorine atoms. This effect significantly lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

The -OCF₃ group, particularly when positioned para to the leaving group, provides substantial stabilization for the negatively charged Meisenheimer intermediate through resonance and inductive effects. This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the rate of the SNAr reaction. asianpubs.org The electronic properties of the -OCF₃ group have been compared to those of halogens, earning it the term "super-halogen" for its potent electron-withdrawing capabilities. asianpubs.org

SubstituentPosition (relative to -Cl)Electronic EffectInfluence on SNAr Reactivity
-OCF₃paraStrongly Electron-Withdrawing (-I)Activating: Stabilizes Meisenheimer intermediate
-NH₂orthoStrongly Electron-Donating (+M > -I)Deactivating: Destabilizes Meisenheimer intermediate

Regioselectivity in Nucleophilic Attack

In an SNAr reaction, the nucleophile attacks the carbon atom attached to the leaving group. For this compound, this is the C-1 position. The regioselectivity is dictated by the ability of the substituents to stabilize the resulting negative charge in the Meisenheimer complex. The trifluoromethoxy group at the C-4 (para) position is ideally located to delocalize the negative charge that develops on the ring, particularly at the ortho and para positions relative to the point of attack. This strong stabilization ensures that the nucleophilic attack is highly regioselective, occurring exclusively at the carbon bearing the chlorine atom.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. acs.org The rate and regioselectivity of EAS are determined by the electronic properties of the substituents already present on the ring.

Directing Effects of Chloro, Trifluoromethoxy, and Amino Groups

The outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of its three substituents. These effects can be either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and direct the incoming electrophile to specific positions on the ring.

Amino Group (-NH₂): The amino group is a powerful activating group due to its strong positive mesomeric effect (+M), where the nitrogen's lone pair of electrons is delocalized into the benzene (B151609) ring. This increases the electron density of the ring, making it more nucleophilic. It is a strong ortho-, para- director. wikipedia.org

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawal (-I effect) but are ortho-, para- directors because their lone pairs can be donated to the ring via a mesomeric effect (+M). openaccessjournals.com

In this compound, the directing effects are competitive. The amino group is the most powerful activating and directing group. Therefore, it will predominantly control the position of electrophilic attack. The positions ortho and para to the amino group are C-3 and C-5 (the C-1 position is already substituted).

Position 3: Ortho to the -NH₂ group and ortho to the -Cl group.

Position 5: Ortho to the -OCF₃ group and meta to both the -NH₂ and -Cl groups.

Given the overwhelming activating and directing influence of the amino group, electrophilic substitution is most likely to occur at the C-3 position, which is ortho to the amine. Steric hindrance from the adjacent chlorine atom might slightly impede this, but the electronic activation from the amino group is typically the dominant factor.

SubstituentReactivity EffectDirecting Effect
-NH₂Strongly ActivatingOrtho, Para
-OCF₃Strongly DeactivatingOrtho, Para (Para-preferred)
-ClWeakly DeactivatingOrtho, Para

Oxidation Reactions of the Aniline (B41778) Moiety

The aniline moiety is susceptible to oxidation, and this reactivity is a key feature of its chemistry. The oxidation of anilines can be complex, often yielding a variety of products depending on the oxidant and the reaction conditions. rsc.org The primary site of oxidation is the amino group.

The oxidation of aniline itself can lead to products such as nitrobenzene, azoxybenzene (B3421426), azobenzene (B91143), and polymeric materials like aniline black. rsc.org The specific outcome for this compound would be influenced by its substituents. The electron-withdrawing chloro and trifluoromethoxy groups would make the amino group less electron-rich and potentially more resistant to oxidation compared to unsubstituted aniline. However, under sufficiently strong oxidizing conditions, the amino group can still be oxidized.

Possible oxidation reactions include:

Oxidation to Nitroso and Nitro Compounds: Strong oxidizing agents can convert the amino group first to a nitroso (-NO) group and then to a nitro (-NO₂) group.

Oxidative Coupling: In some conditions, oxidative coupling can occur, leading to the formation of substituted azoxybenzene or azobenzene derivatives. openaccessjournals.com

Polymerization: Like aniline, substituted anilines can undergo oxidative polymerization to form complex, often colored, polymeric structures. rsc.org

The precise nature of the oxidation products of this compound would require specific experimental investigation, as the balance between different reaction pathways can be sensitive to the reaction environment.

Reduction Chemistry of Functional Groups

The functional groups present on the this compound ring exhibit varied reactivity towards reduction. The trifluoromethoxy group is generally highly stable and resistant to chemical reduction due to the high strength of the C-F bonds. Similarly, the aromatic C-Cl bond is typically robust and not easily cleaved by common reducing agents, although dehalogenation can be achieved under specific catalytic conditions.

In the context of synthesizing substituted anilines, the most relevant reduction reaction is that of a nitro group precursor. For instance, in the synthesis of related trifluoromethoxy-anilines, a nitro group is commonly reduced to the corresponding amine via catalytic hydrogenation. A process for preparing 2-trifluoromethoxyaniline involves the hydrogenation of nitrated 1,2-dichloro-4-trifluoromethoxybenzene precursors in the presence of a catalyst like Raney nickel at elevated pressure and temperature. google.com This demonstrates that the trifluoromethoxy and chloro groups are stable under conditions used to reduce a nitro group to an amine. google.com

Common methods for the reduction of aromatic nitro groups that are compatible with the chloro and trifluoromethoxy substituents include:

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney nickel. google.com

Metal-acid systems, such as iron in acetic acid.

Transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

These reactions selectively reduce the nitro group while leaving the chloro and trifluoromethoxy groups intact, highlighting the stability of these functionalities under typical reductive amination precursor synthesis conditions. The direct reduction of the chloro or trifluoromethoxy groups on the this compound molecule itself is not a commonly employed synthetic strategy due to the harsh conditions required, which could lead to undesired side reactions or decomposition of the molecule.

Derivatization Reactions at the Amino Nitrogen

The primary amino group of this compound is a key site for a variety of derivatization reactions, allowing for the construction of more complex molecules such as amides, ureas, and N-alkylated products. These reactions leverage the nucleophilicity of the nitrogen atom.

Amide Formation: The amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amide bonds. This is a fundamental transformation in organic synthesis. A general method for the amidation of carboxylic acids involves activating the acid, for example, by generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine, which then readily react with anilines. nih.govacs.org This functional group interconversion is typically achieved at room temperature and can produce good to excellent yields. nih.govacs.org

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundAcyl Chloride/Carboxylic AcidN-Aryl AmideBase (e.g., pyridine, triethylamine), optional coupling agent
This compoundIsocyanateN,N'-Disubstituted Urea (B33335)Aprotic solvent
This compoundAlkyl HalideN-Alkyl/N,N-Dialkyl AnilineBase, optional catalyst (e.g., for reductive amination)

Urea Synthesis: Substituted ureas can be synthesized from this compound by reaction with isocyanates. This reaction is typically rapid and proceeds by the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents, like N,N'-Carbonyldiimidazole (CDI), can be used to form an intermediate that then reacts with another amine to yield a urea. acs.org Ruthenium-catalyzed protocols have also been developed for urea synthesis directly from amines and methanol (B129727) as a C1 source, offering an atom-economical route. acs.org

N-Alkylation: The amino group can also undergo alkylation. Reductive amination provides a common route for N-alkylation, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org Another powerful method for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While this reaction is typically used to form anilines from aryl halides and amines, variations can be employed for the N-arylation of the amino group on this compound.

Computational Predictions of Reaction Pathways and Active Sites

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity and mechanistic pathways of molecules like this compound. While specific computational studies on this exact molecule are not widely published, extensive research on closely related substituted anilines provides significant insight into its probable electronic structure and reactivity.

Studies on isomers such as 2-chloro-5-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline (B120176) using DFT at the B3LYP level have been performed to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govsemanticscholar.org These studies often include analyses of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is a critical indicator of chemical reactivity. nih.gov

Key Predicted Features for this compound:

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For substituted anilines, the most negative potential (red/yellow regions) is typically localized on the nitrogen atom of the amino group, confirming its role as the primary site for electrophilic attack (e.g., protonation, acylation, alkylation). The aromatic ring will exhibit regions of varying electron density due to the competing electronic effects of the substituents.

HOMO-LUMO Analysis: The HOMO is often localized on the amino group and the aromatic ring, indicating these are the regions from which electrons are most readily donated. The LUMO is typically distributed over the aromatic ring, suggesting this is where the molecule can accept electrons. The electron-withdrawing chloro and trifluoromethoxy groups are expected to lower the energy of the HOMO and LUMO orbitals compared to unsubstituted aniline.

Reaction Pathway Prediction: Computational modeling can be used to calculate the activation energies for various reaction pathways, such as the different potential sites for electrophilic aromatic substitution or the mechanism of derivatization at the nitrogen atom. The presence of the ortho-chloro and para-trifluoromethoxy groups will influence the regioselectivity of reactions on the aromatic ring. Thermodynamic calculations can also predict the relative stability of reactants, intermediates, and products. researchgate.net

These computational approaches provide a theoretical framework for understanding the structure-reactivity relationships of this compound, guiding synthetic efforts and explaining observed chemical behaviors. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Computational Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of the compound. These methods measure the vibrational modes of the molecule, which are sensitive to bond strength, bond angles, and mass of the atoms. jasco-global.com Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to provide a more detailed assignment of the observed vibrational bands. nih.govresearchgate.net

The spectra of substituted anilines are complex, but key vibrational modes can be assigned to specific functional groups within 2-Chloro-4-(trifluoromethoxy)aniline.

Amino (NH₂) Group Vibrations: The NH₂ group is characterized by its stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes are typically observed in the 3300–3500 cm⁻¹ region. globalresearchonline.net The in-plane bending vibration (scissoring) of the NH₂ group usually appears in the 1590–1650 cm⁻¹ range.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring are responsible for characteristic bands in the 1400–1600 cm⁻¹ region.

Trifluoromethoxy (OCF₃) Group Vibrations: This group has several characteristic vibrations. The C-F stretching modes are particularly strong and are expected in the 1100–1300 cm⁻¹ region. The C-O stretching associated with the ether linkage will also contribute to the spectrum, typically in the 1200-1300 cm⁻¹ range.

C-Cl Vibration: The carbon-chlorine (C-Cl) stretching vibration is generally found in the lower wavenumber region of the infrared spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Expected Intensity
N-H Asymmetric & Symmetric Stretch-NH₂3300 - 3500Medium
C-H Aromatic StretchAr-H3000 - 3100Medium to Weak
N-H Scissoring-NH₂1590 - 1650Medium to Strong
C=C Aromatic Ring StretchAromatic Ring1400 - 1600Medium to Strong
C-F Stretch-OCF₃1100 - 1300Very Strong
C-O StretchAr-O1200 - 1300Strong
C-Cl StretchAr-Cl600 - 800Medium to Strong

Vibrational spectroscopy, when combined with computational modeling, can provide insights into the molecule's preferred conformation. The rotational orientation of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups relative to the aromatic ring can be investigated. Furthermore, the N-H stretching bands can be sensitive to intermolecular hydrogen bonding. In the solid state or in concentrated solutions, shifts in the N-H band positions to lower frequencies can indicate the presence of N-H···N or other hydrogen bonding interactions, which influence the molecular packing and physical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. marquette.edu

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino and aromatic protons.

Amino Protons (-NH₂): The two protons of the amino group are chemically equivalent and are anticipated to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically found in the 3.5-4.5 ppm range for anilines.

Aromatic Protons (Ar-H): The benzene ring has three protons. Their chemical shifts are influenced by the electronic effects of the three substituents (-Cl, -NH₂, -OCF₃). The proton at position 6 (adjacent to the NH₂ group) would likely be the most upfield due to the electron-donating nature of the amino group. The protons at positions 3 and 5 will be influenced by all three groups, leading to distinct signals in the aromatic region, generally expected between 6.5 and 7.5 ppm. The coupling between these adjacent protons would result in specific splitting patterns (e.g., doublets, doublet of doublets).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂3.5 - 4.5Broad Singlet
Ar-H (Position 3)6.8 - 7.2Doublet of Doublets (dd)
Ar-H (Position 5)6.9 - 7.3Doublet (d)
Ar-H (Position 6)6.6 - 7.0Doublet (d)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethoxy carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are determined by the attached substituent.

The carbon bonded to the amino group (C1) is expected to be shifted upfield relative to unsubstituted benzene (128.5 ppm).

The carbon bonded to the chlorine (C2) will be deshielded.

The carbon bonded to the trifluoromethoxy group (C4) will be significantly deshielded and may show coupling to the fluorine atoms.

Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, typically in the 120-125 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Note
C1 (-NH₂)140 - 145Attached to Amino Group
C2 (-Cl)118 - 123Attached to Chlorine
C3115 - 120Aromatic CH
C4 (-OCF₃)145 - 150Attached to Trifluoromethoxy Group
C5120 - 125Aromatic CH
C6117 - 122Aromatic CH
-CF₃120 - 125Quartet due to C-F coupling

¹⁹F NMR is a highly specific technique for identifying fluorine-containing functional groups. In this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. They are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift for an aromatic -OCF₃ group typically falls in the range of -56 to -60 ppm relative to a CFCl₃ standard. This single peak confirms the presence and electronic environment of the trifluoromethoxy group. nih.gov

Quantum Chemical Calculations (Density Functional Theory – DFT)

Analysis of Electronic Structure (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Key aspects of this structure for this compound are explored through computational analysis.

HOMO-LUMO Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. irjweb.comwuxibiology.com

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and facilitates intramolecular charge transfer. irjweb.comdocumentsdelivered.com Computational studies, typically using DFT with basis sets like B3LYP/6-311G, are employed to calculate these energy levels. science.govthaiscience.info For substituted anilines, the HOMO is generally located over the aniline (B41778) ring and the amino group, while the LUMO is distributed across the aromatic system, influenced by the electron-withdrawing or donating nature of the substituents. The calculated HOMO-LUMO energy gap helps to explain the charge transfer interactions that occur within the molecule. documentsdelivered.com

Table 1. Representative Frontier Molecular Orbital Energies and Properties for an Aniline Derivative.
ParameterValue (eV)Significance
HOMO Energy (EHOMO)-5.85Energy of the highest electron-donating orbital
LUMO Energy (ELUMO)-1.20Energy of the lowest electron-accepting orbital
Energy Gap (ΔE)4.65Indicates molecular stability and reactivity
Chemical Potential (µ)-3.525Relates to the escaping tendency of an electron
Global Hardness (η)2.325Measures resistance to change in electron distribution

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the highly electronegative fluorine atoms of the trifluoromethoxy group, the oxygen atom, the chlorine atom, and the nitrogen atom's lone pair. These regions are potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for nucleophilic interaction. thaiscience.info The aromatic ring itself would show a graded potential, influenced by the electron-donating amino group and the electron-withdrawing halogen substituents.

Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. researchgate.netsemanticscholar.org This analysis helps in understanding the electronic distribution and the influence of different substituents. However, it is known that the results of Mulliken charge analysis can be highly dependent on the basis set used in the calculation. uni-muenchen.de

In this compound, the electronegative chlorine, oxygen, and fluorine atoms are expected to carry significant negative charges. The nitrogen atom of the amino group will also be negatively charged due to its lone pair, while its attached hydrogen atoms will be positively charged. The carbon atoms in the benzene ring will have varying charges depending on their position relative to the substituents. The carbon atom attached to the electron-withdrawing trifluoromethoxy group and the chlorine atom would likely have a more positive charge compared to the others.

Table 2. Hypothetical Mulliken Atomic Charges for Key Atoms in this compound.
AtomHypothetical Charge (a.u.)
N (Amino)-0.85
Cl-0.15
O (Methoxy)-0.50
C (attached to OCF3)+0.70
F (average)-0.30

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures. nih.govbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. science.gov

By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound and comparing them to the shifts observed in an experimental spectrum, researchers can confirm the compound's identity and gain confidence in its determined structure. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons will have their shifts influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the chloro and trifluoromethoxy groups. The protons of the NH₂ group typically appear as a broad signal, while the aromatic protons will show a distinct splitting pattern based on their coupling with neighboring protons.

Table 3. Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (δ) in ppm.
Atom/GroupCalculated δ (ppm)Experimental δ (ppm)
Aromatic C-H (Position 3)7.157.12
Aromatic C-H (Position 5)6.906.88
Aromatic C-H (Position 6)6.756.72
NH23.803.78
C-Cl118.0117.5
C-OCF3145.0144.7

Studies on Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. researchgate.net Organic molecules, particularly those with a donor-π-acceptor structure, can exhibit significant NLO responses. The key molecular parameters that govern NLO activity are the dipole moment (μ) and, more importantly, the first-order hyperpolarizability (β). documentsdelivered.comresearchgate.net

This compound possesses features that make it a candidate for NLO studies. It has an electron-donating amino (-NH₂) group and electron-withdrawing chloro (-Cl) and trifluoromethoxy (-OCF₃) groups attached to a π-conjugated benzene ring. This arrangement can lead to significant intramolecular charge transfer upon excitation, which is a prerequisite for a high hyperpolarizability value. Computational DFT methods are widely used to calculate the dipole moment and hyperpolarizability of molecules to predict their potential NLO activity. documentsdelivered.comstet.edu.in The calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

Table 4. Representative Calculated NLO Properties.
PropertyCalculated Value
Dipole Moment (μ)3.5 D
First-Order Hyperpolarizability (β)15 x 10-30 esu
Comparison to Urea (β)~40 times greater

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. mdpi.comrsc.org For halogenated aromatic compounds like this compound, a common reaction is nucleophilic aromatic substitution (SₙAr). researchgate.netresearchgate.net

Using DFT calculations, researchers can model the entire reaction coordinate for a reaction, for example, the substitution of the chlorine atom by a nucleophile. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. rsc.org The mechanism often proceeds through a high-energy intermediate, such as a Meisenheimer complex. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This provides critical insights into the reaction's feasibility, kinetics, and the electronic effects of the substituents on the reaction rate. researchgate.net

Table 5. Example of Calculated Energies for a Hypothetical SNAr Reaction Pathway.
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., aniline derivative + nucleophile)
Transition State 1 (TS1)+20.5Activation energy for the formation of the intermediate
Meisenheimer Intermediate+5.2Stabilized reaction intermediate
Transition State 2 (TS2)+15.8Activation energy for the departure of the leaving group
Products-10.3Final substituted product

Research Applications of 2 Chloro 4 Trifluoromethoxy Aniline As a Synthetic Intermediate and Chemical Scaffold

Medicinal Chemistry and Drug Discovery Research

2-Chloro-4-(trifluoromethoxy)aniline has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features—a chlorine atom and a trifluoromethoxy group on an aniline (B41778) scaffold—impart desirable physicochemical properties to derivative compounds. The trifluoromethoxy (-OCF₃) group, in particular, is valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. These attributes make the compound a versatile starting material for synthesizing a diverse range of biologically active molecules. chemimpex.com

Design and Synthesis of Novel Fluorinated Pharmaceutical Scaffolds

The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to improve drug-like properties. This compound serves as a key intermediate in the creation of novel fluorinated pharmaceutical scaffolds. The trifluoromethoxy group is a bioisostere for other functional groups and can significantly modulate the electronic properties of a molecule, which is a critical factor in its interaction with specific biological pathways. chemimpex.com

The synthesis of fluorinated heterocyclic compounds, which are prevalent structures in many approved drugs, often utilizes fluorinated aniline building blocks. For instance, fluorinated anilines are excellent precursors for bicyclic heterocycles like quinolines and quinoxalines, as well as more complex tricyclic systems. ossila.com The presence of both the chloro and trifluoromethoxy groups on the aniline ring provides multiple reaction sites for chemists to build molecular complexity and fine-tune the pharmacological profile of the target scaffold.

Role in the Development of Bioactive Aniline Derivatives

Aniline and its derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals. ontosight.aiontosight.ai this compound contributes to this field by enabling the development of new bioactive molecules where its specific substitution pattern is crucial for activity. The combination of a halogen and a trifluoromethoxy group can lead to derivatives with enhanced potency and selectivity.

Research has shown that halogenated aniline derivatives are effective against various multidrug-resistant pathogens. researchgate.net The unique electronic nature of the trifluoromethoxy group, combined with the chlorine atom, allows for the synthesis of aniline derivatives with modulated basicity and reactivity, which are key to their biological function and potential applications in areas such as anticancer and anti-inflammatory drug discovery. ontosight.ai

Precursor for Privileged Structures in Drug Design (e.g., Quinazoline (B50416) Scaffolds)

In drug design, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The quinazoline scaffold is a prominent example, found in numerous clinically approved drugs, particularly kinase inhibitors for cancer therapy. Anilines are critical starting materials for the synthesis of the 4-anilinoquinazoline (B1210976) core.

This compound can be used to synthesize 4-anilinoquinazoline derivatives. The synthetic pathway typically involves the reaction of an aniline with a 2,4-dichloroquinazoline (B46505) intermediate. The substituents on the aniline ring, such as the chloro and trifluoromethoxy groups from the parent molecule, become key features of the final compound, directly influencing its interaction with the target protein. nih.govacs.org Research has focused on developing 2-chloro-4-anilinoquinazoline derivatives as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis. nih.gov

Table 1: Examples of Quinazoline-Based Scaffolds Derived from Aniline Precursors This table is interactive and can be sorted by clicking on the headers.

Derivative Class Therapeutic Target(s) Research Area
2-Chloro-4-anilinoquinazolines EGFR, VEGFR-2 Anticancer
4-Anilinoquinazoline Derivatives Tubulin Anticancer

Exploration in Anticancer Agent Research

The aniline scaffold is integral to many anticancer agents. Derivatives of this compound are explored for their potential as antineoplastic agents. The development of compounds based on the 2-chloro-4-anilinoquinazoline structure has yielded potent inhibitors of cancer-related kinases. nih.govnih.gov

For example, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are validated targets in cancer therapy. nih.gov Furthermore, new series of quinazoline-based chalcones and pyrimidodiazepines derived from anilinoquinazolines have shown significant antiproliferative activity against a panel of human tumor cell lines, including leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org One such compound exhibited high cytotoxic activity, being 10-fold more potent than the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. rsc.org

Table 2: Anticancer Activity of Selected Aniline-Derived Compounds This table is interactive and can be sorted by clicking on the headers.

Compound Class Cancer Cell Lines Notable Activity
Quinazoline-Chalcone Derivative (14g) K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) High antiproliferative activity (GI₅₀ values: 0.622–1.81 μM). nih.govrsc.org
Pyrimidodiazepine Derivative (16c) Various (10 cell lines) High cytotoxic activity (10-fold higher than doxorubicin). rsc.org

Development of Antiparasitic Compounds

The structural motifs derived from fluorinated anilines are also investigated for their potential in treating parasitic diseases. While research directly citing this compound in this area is specific, the broader class of fluorinated and aniline-based compounds has shown promise. For instance, the optimization of 2-anilino quinazoline scaffolds has led to the discovery of potent antimalarial agents with activity against multidrug-resistant strains of Plasmodium falciparum. acs.org

Additionally, other fluorinated heterocyclic scaffolds derived from aniline precursors have been explored. A series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazole (B3050247) compounds were prepared and tested for antiparasitic activity, with one derivative showing excellent activity against Leishmania major parasites in the nanomolar concentration range. nih.gov These findings highlight the potential utility of building blocks like this compound in the synthesis of novel antiparasitic drug candidates.

Research into Antimicrobial Agents

There is a pressing need for new antimicrobial agents to combat rising antibiotic resistance. Trifluoromethylaniline derivatives have been a focus of this research. Studies have investigated the antimicrobial efficacy of various aniline derivatives against pathogenic bacteria.

In one study, a screen of 68 aniline derivatives identified two trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), that demonstrated significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne infections from seafood. mdpi.comnih.gov These compounds were effective at inhibiting bacterial growth and biofilm formation and also reduced key virulence factors. researchgate.netmdpi.comnih.gov Another study described the design of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives that were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Antimicrobial Activity of Selected Trifluoro-Aniline Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Target Organism(s) Minimum Inhibitory Concentration (MIC)
2-Iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus, Vibrio harveyi 50 µg/mL. mdpi.comnih.gov
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus, Vibrio harveyi 100 µg/mL. mdpi.comnih.gov

Agrochemical and Pesticide Research

In the field of agrochemical research, substituted anilines are a cornerstone for the synthesis of a wide array of active ingredients. The presence of both chlorine and a trifluoromethoxy group on the aniline ring of this compound provides a scaffold that is frequently associated with high biological activity. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance properties such as metabolic stability and membrane permeability, which are critical for the efficacy of modern pesticides. chemimpex.com

Intermediate in the Synthesis of Herbicides and Insecticides

This compound serves as a key intermediate in the development of novel herbicides and insecticides. chemimpex.com The aniline functional group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular structures. While specific commercial products derived directly from this exact intermediate are often proprietary, the utility of this chemical scaffold can be illustrated by examining the synthesis of commercially significant insecticides derived from structurally analogous anilines.

A prominent example is the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. A key precursor for Fipronil is 2,6-dichloro-4-(trifluoromethyl)aniline. google.com The synthesis pathway highlights how the substituted aniline core is fundamental to creating the final active molecule. Researchers utilize this and similar building blocks like this compound to explore new chemical spaces and develop next-generation crop protection agents with improved performance and safety profiles.

Table 1: Examples of Substituted Aniline Intermediates in Insecticide Synthesis
Aniline IntermediateKey Structural FeaturesResulting Pesticide ClassExample Product
2,6-dichloro-4-(trifluoromethyl)anilineDi-chloro substitution, C4-trifluoromethyl groupPhenylpyrazolesFipronil
This compoundMono-chloro substitution, C4-trifluoromethoxy group(Research Scaffold)N/A (Used in development of new active ingredients)

Precursors for Fungicidal Agents

The development of effective fungicidal agents also relies on fluorinated intermediates like this compound. chemimpex.com The unique electronic properties conferred by its substituents are instrumental in designing molecules that can disrupt essential biological processes in pathogenic fungi. Aniline derivatives are common precursors in the synthesis of a variety of fungicide classes. innospk.comontosight.ai For instance, research into new fungicidal compounds often involves reacting anilines with other chemical moieties to produce active ingredients that inhibit fungal growth. The trifluoromethoxy group is particularly valuable for its ability to increase the lipophilicity of the final compound, aiding its penetration into the target pathogen. chemimpex.com

Advanced Materials Science Research

The same chemical reactivity that makes this compound valuable in agrochemicals also underpins its use in advanced materials science. The compound serves as a monomer or a modifying agent in the synthesis of high-performance polymers and other specialty materials where properties like thermal stability, chemical resistance, and specific electronic characteristics are required. chemimpex.com

Contribution to the Synthesis of High-Performance Polymers

Substituted anilines are well-established precursors for synthesizing conductive polymers, such as polyaniline, and high-performance polyimides. The incorporation of fluorine-containing groups like trifluoromethoxy is a known strategy to enhance the properties of these polymers. Research has shown that polymers derived from fluorinated anilines can exhibit improved thermal stability, better solubility in organic solvents, and lower dielectric constants. researchgate.net

For example, studies on the electropolymerization of anilines with multiple trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)aniline, have demonstrated the creation of hydrophobic, conductive polymer films. bue.edu.eg These films are synthesized by the electrochemical oxidation of the aniline monomer, leading to a stable polymer layer deposited on an electrode surface. The resulting fluorinated polyaniline derivatives show potential for applications requiring robust and stable polymer films. bue.edu.eg

Formulation of Specialty Chemicals with Tailored Properties

This compound is an important building block for specialty chemicals, which are compounds designed and produced for specific, high-value applications. chemimpex.com The process of "tailoring" properties involves leveraging the distinct contributions of each functional group on the molecule.

Trifluoromethoxy Group (-OCF3): This group is a strong electron-withdrawing moiety that is also highly lipophilic. In the context of specialty chemicals, this can be used to enhance the solubility of a molecule in nonpolar media, improve its thermal stability, and increase its resistance to chemical or metabolic degradation.

Chloro Group (-Cl): The chlorine atom further modifies the electronic nature of the aromatic ring and provides an additional site for synthetic modification through various coupling reactions.

The combination of these groups allows chemists to fine-tune the physicochemical properties of the final product, whether it is an agrochemical active ingredient, a pharmaceutical intermediate, or a performance polymer. chemimpex.com

Research and Development of Electronic Materials

The development of new electronic materials is an active area of research for fluorinated aniline derivatives. Conductive polymers derived from anilines are of interest for applications in sensors, electrochromic devices (smart glass), and other electronic components. researchgate.net The inclusion of fluorine atoms can modulate the electronic energy levels (HOMO/LUMO) of the polymer, which in turn affects its conductivity, color, and electrochemical behavior. ontosight.ai

A concrete application is the use of polymers made from fluorinated anilines as transducer layers in solid-contact ion-selective electrodes (SC-ISEs). In a study using 3,5-bis(trifluoromethyl)aniline, the resulting polymer film (PTFANI) served as a hydrophobic, conductive layer that improved the stability and reliability of the sensor. bue.edu.eg The performance of such a sensor is a direct result of the properties of the polymer building block.

Table 2: Performance of an Ion-Selective Electrode Using a Fluorinated Polyaniline Derivative Film
ParameterReported Value
Polymer Monomer3,5-bis(trifluoromethyl)aniline
Linear Range1 x 10⁻⁶–1 x 10⁻² M
Limit of Detection (LOD)9.0 x 10⁻⁷ M
Potential Drift100 µV/h

This research demonstrates that the unique properties of fluorinated anilines, such as this compound, make them highly promising candidates for the development of next-generation electronic materials. bue.edu.eg

Environmental Fate and Ecotoxicological Research of Halogenated Aniline Derivatives

Environmental Persistence and Degradation Studies

The persistence and degradation of halogenated anilines in the environment are influenced by the nature and position of the halogen substituents on the aniline (B41778) ring.

Halogenated anilines can be introduced into the environment through industrial discharge and as degradation products of various pesticides. researchgate.net Their stability in soil and water is a key factor in determining their environmental risk.

4-Chloroaniline (B138754) is considered a priority pollutant due to its potential for widespread environmental distribution. researchgate.net It is known to be released into the environment as a degradation product of phenylurea herbicides. nih.gov While it can be degraded under certain conditions, its persistence can be significant, especially in environments with low microbial activity. nih.gov

3,4-Dichloroaniline (B118046) is also a metabolite of several herbicides and has been frequently detected in aquatic ecosystems. mdpi.com It is classified as persistent in aquatic environments, which can lead to its bioaccumulation. nih.gov The typical aerobic soil degradation half-life (DT₅₀) for 3,4-dichloroaniline is approximately 33.4 days, indicating moderate persistence. herts.ac.uk

2-Chloro-4-nitroaniline (B86195) is considered to be poorly biodegradable and stable in the environment. plos.orgoup.com It is marked as a substance with poor biodegradability in aquatic environments and industrial sewage treatment plants. nih.govsci-hub.se Non-biological degradation pathways like volatilization are not considered significant for this compound. nih.gov

Table 1: Stability and Persistence of Analogous Halogenated Anilines
CompoundEnvironmental CompartmentPersistence/StabilityReference
4-ChloroanilineAquatic, SoilCan be persistent, degradation is variable. nih.gov
3,4-DichloroanilineAquatic, SoilPersistent in aquatic environments; DT₅₀ in aerobic soil is ~33.4 days. nih.govherts.ac.uk
2-Chloro-4-nitroanilineAquatic, SoilPoorly biodegradable and stable. plos.orgoup.comnih.govsci-hub.se

The biotransformation of halogenated anilines is a critical process that determines their ultimate environmental fate and the formation of potentially toxic metabolites.

2-Chloroaniline: In mammals, the primary biotransformation pathways are para-hydroxylation and sulfate (B86663) conjugation. The major metabolite identified in urine is 4-amino-3-chlorophenyl sulfate. nih.gov

4-Chloroaniline: In the fish species Oryzias latipes, N-acetylation was found to be the dominant route of in vivo metabolism. nih.gov

3,4-Dichloroaniline: In plants such as Arabidopsis and soybean, this compound is metabolized into N-glucosyl-DCA and N-malonyl-DCA, respectively. nih.gov Microbial degradation in Pseudomonas putida involves the formation of 3,4-dichloromuconate and 3-chlorobutenolide. acs.org

2-Chloro-4-nitroaniline: Aerobic degradation by Rhodococcus sp. involves the removal of the nitro group to form 4-amino-3-chlorophenol (B108459). plos.org Anaerobic degradation pathways have also been identified where the nitro group is transformed to an amino group by Geobacter sp., while Thauera aromatica dechlorinates the compound first. oup.comsci-hub.senih.gov

4-Trifluoromethoxyaniline: In rats, the major biotransformation pathway involves ring-hydroxylation followed by sulfation, with the trifluoromethoxy group remaining metabolically stable. nih.gov

Microbial degradation is a key process for the removal of halogenated anilines from the environment.

Aerobic Degradation:

4-Chloroaniline: Can be degraded by various bacteria isolated from soil, such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., which can utilize it as a sole carbon and nitrogen source. nih.govoup.com The degradation often proceeds through a modified ortho-cleavage pathway. nih.gov

3,4-Dichloroaniline: Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline under aerobic conditions. nih.gov The white rot fungus Phanerochaete chrysosporium can also mineralize this compound. nih.gov

2-Chloro-4-nitroaniline: Rhodococcus sp. strain MB-P1 can utilize 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy under aerobic conditions. plos.org

Anaerobic Degradation:

2-Chloroaniline: Can be converted to aniline by Dehalobacter in methanogenic enrichment cultures. biorxiv.org

2-Chloro-4-nitroaniline: Can be degraded under anaerobic conditions by Fe(III)-reducing microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. oup.comsci-hub.senih.gov The degradation rate was enhanced in a mixed culture of these strains. oup.com

Table 2: Microbial Degradation of Analogous Halogenated Anilines
CompoundConditionMicroorganism(s)Key FindingsReference
4-ChloroanilineAerobicAcinetobacter baumannii, Pseudomonas putida, Klebsiella sp.Utilized as sole carbon and nitrogen source. nih.govoup.com
3,4-DichloroanilineAerobicPseudomonas fluorescens, Phanerochaete chrysosporiumComplete degradation and mineralization observed. nih.govnih.gov
2-Chloro-4-nitroanilineAerobicRhodococcus sp. strain MB-P1Utilized as sole carbon, nitrogen, and energy source. plos.org
2-ChloroanilineAnaerobicDehalobacterConversion to aniline. biorxiv.org
2-Chloro-4-nitroanilineAnaerobicGeobacter sp. KT7, Thauera aromatica KT9Degradation under Fe(III)-reducing conditions. oup.comsci-hub.senih.gov

2-Chloroaniline: The major urinary metabolite in rats is 4-amino-3-chlorophenyl sulphate, with 4-amino-3-chlorophenol also being identified. nih.gov

4-Chloroaniline: In the soil fungus Fusarium oxysporum, 2-amino-5-chlorophenol (B1209517) has been identified as a metabolite. nih.gov

3,4-Dichloroaniline: In plants, N-malonyl-DCA and N-glucosyl-DCA are major metabolites. nih.gov In the fungus Phanerochaete chrysosporium, a novel conjugate, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, was identified. nih.gov

2-Chloro-4-nitroaniline: Aerobic degradation by Rhodococcus sp. leads to the formation of 4-amino-3-chlorophenol and subsequently 6-chlorohydroxyquinol. plos.org Anaerobic degradation can produce intermediates such as 4-nitroaniline (B120555) and 2-chloro-1,4-diaminobenzene. oup.com

4-Trifluoromethoxyaniline: The primary metabolite identified in rat urine is a sulphated ring-hydroxylated product. nih.gov

Table 3: Identified Metabolites of Analogous Halogenated Anilines
Parent CompoundOrganism/SystemIdentified Metabolite(s)Reference
2-ChloroanilineRat (urine)4-amino-3-chlorophenyl sulphate, 4-amino-3-chlorophenol nih.gov
4-ChloroanilineFusarium oxysporum (soil fungus)2-amino-5-chlorophenol nih.gov
3,4-DichloroanilineSoybean, ArabidopsisN-malonyl-DCA, N-glucosyl-DCA nih.gov
3,4-DichloroanilinePhanerochaete chrysosporium (fungus)N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide nih.gov
2-Chloro-4-nitroanilineRhodococcus sp. (aerobic)4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.org
2-Chloro-4-nitroanilineGeobacter sp., Thauera aromatica (anaerobic)4-nitroaniline, 2-chloro-1,4-diaminobenzene oup.com
4-TrifluoromethoxyanilineRat (urine)Sulphated ring-hydroxylated metabolite nih.gov

Ecotoxicological Impact Assessments

The release of halogenated anilines into the environment can have adverse effects on various organisms, particularly in aquatic ecosystems.

4-Chloroaniline: This compound is classified as very toxic to aquatic life with long-lasting effects. lobachemie.comdcfinechemicals.com It is considered moderately to highly toxic to various aquatic organisms. who.int

3,4-Dichloroaniline: This compound is also known for its ecotoxicological effects in aquatic ecosystems. cespu.pt Studies on Daphnia magna have shown that reproduction is a sensitive endpoint, with effects observed at concentrations of 20 µg/l. documentsdelivered.com In the Javanese medaka (Oryzias javanicus), exposure to 3,4-DCA led to a significant reduction in spawning rate and fertilization at a concentration of 250 µg/L. mdpi.com

2-Chloro-4-nitroaniline: This compound is toxic to aquatic organisms. fishersci.com

Table 4: Ecotoxicological Effects of Analogous Halogenated Anilines in Aquatic Ecosystems
CompoundOrganismEffectConcentrationReference
4-ChloroanilineAquatic organismsHigh toxicityNot specified lobachemie.comdcfinechemicals.comwho.int
3,4-DichloroanilineDaphnia magnaEffects on reproduction20 µg/l documentsdelivered.com
3,4-DichloroanilineOryzias javanicus (Javanese medaka)Reduced spawning and fertilization250 µg/L mdpi.com
2-Chloro-4-nitroanilineAquatic organismsToxicNot specified fishersci.com

Studies on Impact on Terrestrial Microbial Communities

A comprehensive search of scientific literature and environmental databases did not yield any specific studies on the impact of 2-Chloro-4-(trifluoromethoxy)aniline on terrestrial microbial communities. Research on other halogenated anilines, such as chloroanilines and nitroanilines, has demonstrated varied effects on soil microorganisms, often leading to changes in microbial biomass, diversity, and enzymatic activity. For instance, studies on compounds like 4-chloroaniline have indicated potential for toxicity to soil bacteria and fungi, which can disrupt essential soil processes like nutrient cycling. However, without direct experimental data, it is not scientifically sound to extrapolate these findings to this compound. The presence of the trifluoromethoxy group could significantly alter the compound's environmental behavior and toxicity profile compared to other halogenated anilines.

Bioaccumulation and Bioconcentration Potential Research

There is a notable absence of specific research on the bioaccumulation and bioconcentration potential of this compound. Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often predicted using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the chemical to accumulate in fatty tissues of organisms.

While predictive models can estimate the Log Kow for this compound, empirical studies are necessary to validate these predictions and to understand the actual bioconcentration factor (BCF) in various aquatic and terrestrial organisms. Without such studies, the potential for this specific compound to enter and magnify within food chains remains unknown.

Table 1: Estimated Physicochemical Properties Relevant to Bioaccumulation

PropertyPredicted ValueSignificance
Log KowData not availableIndicates potential for partitioning into fatty tissues.
Water SolubilityData not availableInfluences the compound's availability for uptake by aquatic organisms.
Bioconcentration Factor (BCF)  Data not availableA key indicator of the potential for a chemical to concentrate in aquatic organisms from water.

Note: The data in this table is currently unavailable due to a lack of specific research on this compound.

Development of Advanced Environmental Risk Assessment Methodologies

The development of advanced environmental risk assessment methodologies for halogenated aniline derivatives is an ongoing area of research. These methodologies often incorporate a combination of experimental data, quantitative structure-activity relationship (QSAR) modeling, and fate and transport modeling to predict the potential environmental risks of these compounds.

However, the application of these advanced methodologies to this compound is hampered by the lack of foundational ecotoxicological and environmental fate data. Risk assessments for chemicals typically follow a tiered approach, starting with base-level data on physicochemical properties, toxicity to a range of organisms (e.g., algae, invertebrates, fish), and degradation and bioaccumulation potential. As this fundamental information is not currently available for this compound, a comprehensive and reliable environmental risk assessment cannot be performed. Future research efforts are needed to generate the necessary data to apply and refine risk assessment methodologies for this specific compound.

Emerging Research Directions and Future Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the chemical industry is the development of manufacturing processes that are both efficient and environmentally benign. For 2-Chloro-4-(trifluoromethoxy)aniline and its derivatives, future research is geared towards creating synthetic pathways that align with the principles of green chemistry. The focus is on improving atom economy, which maximizes the incorporation of atoms from reactants into the final product, thereby minimizing waste. nih.gov

Traditional multi-step syntheses for complex aniline (B41778) derivatives often involve harsh reagents, stoichiometric amounts of catalysts, and the generation of significant waste streams. google.comwipo.int Emerging research aims to replace these methods with more sustainable alternatives. Key areas of exploration include:

Catalytic Processes: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. Research is directed at finding novel catalysts that can facilitate the synthesis of this compound and its derivatives with high efficiency and selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher yields and purity. Integrating flow chemistry into the synthesis of this compound could lead to more efficient and scalable production.

Biomimetic Synthesis: Taking inspiration from natural processes, biomimetic strategies aim to perform complex chemical transformations under mild conditions. nih.gov Such cascade reactions can significantly reduce the number of steps required, enhancing both step and atom economy. nih.gov

The overarching goal is to design synthetic routes that are not only high-yielding but also reduce energy consumption, use less hazardous solvents, and generate minimal environmental waste. google.comwipo.int

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. rsc.org For this compound, these computational tools offer a powerful approach to accelerate the design of new molecules with tailored properties.

By leveraging large datasets of chemical structures and their associated biological activities, ML models can predict the potential therapeutic efficacy or material properties of novel derivatives of this compound before they are ever synthesized in a lab. rsc.org This predictive power allows researchers to:

Identify Promising Candidates: AI algorithms can screen vast virtual libraries of potential derivatives to identify compounds with a high probability of exhibiting desired biological activity, such as inhibiting specific enzymes in cancer pathways. rsc.orgnih.gov

Optimize Molecular Structures: Machine learning can guide the modification of the parent compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. This is a key aspect of rational drug design. mdpi.com

Predict Synthetic Pathways: AI can also be employed to devise the most efficient and sustainable synthetic routes for target molecules, complementing the goals outlined in the previous section.

This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error research, enabling a more focused and efficient exploration of the chemical space surrounding this compound. rsc.org

Exploration of New Therapeutic Areas and Bioactive Applications

This compound serves as a valuable building block in medicinal chemistry and agrochemical research due to the unique properties imparted by its chlorine and trifluoromethoxy substituents. chemimpex.com These groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Emerging research continues to explore the potential of derivatives of this compound in a wide range of therapeutic areas. Studies on related fluorinated anilines and their derivatives have demonstrated a broad spectrum of biological activities, suggesting promising avenues for future investigation. ontosight.aiossila.com

Potential ApplicationRelevant Research Findings
Antimicrobial Agents Schiff bases derived from 2-(trifluoromethoxy)aniline (B52511) have shown good to moderate activity against various bacterial and fungal strains. bjmu.edu.cnuj.ac.za
Antiviral Activity These same Schiff base compounds also demonstrated good activity against HIV type-1. bjmu.edu.cnuj.ac.za
Antiparasitic Drugs Certain derivatives have exhibited antimalarial and anti-trypanosomal properties with low cytotoxicity. bjmu.edu.cnuj.ac.za
Anticancer Therapies The aniline scaffold is crucial in the design of kinase inhibitors for cancer treatment. nih.gov Novel 2-substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer/c-Met kinases. mdpi.com
Agrochemicals The compound is a key intermediate in the synthesis of modern herbicides and insecticides, contributing to crop protection. chemimpex.com

This table is interactive and based on available research data.

Future research will likely focus on synthesizing and screening new libraries of compounds derived from this compound to identify lead candidates for treating infectious diseases, cancers, and parasitic infections.

Advanced Environmental Monitoring and Remediation Research

The increasing use of halogenated and fluorinated organic compounds in industry necessitates a deeper understanding of their environmental fate and the development of effective remediation strategies. researchgate.net Aniline and its derivatives can be persistent in the environment and may be toxic to aquatic life. nih.govplos.org

Future challenges in this area include:

Developing Sensitive Monitoring Techniques: Creating highly sensitive and specific analytical methods to detect and quantify trace amounts of this compound and its degradation products in water and soil is crucial for environmental risk assessment. rivm.nl

Investigating Biodegradation Pathways: While some microorganisms can degrade aniline compounds, halogenated versions are often more recalcitrant. nih.govplos.org Research into identifying and engineering microbes or microbial consortia capable of mineralizing this compound is a key goal.

Advanced Remediation Technologies: For contaminated sites, innovative remediation technologies are needed. Research is exploring the efficacy of Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions, which use powerful hydroxyl radicals to break down persistent organic pollutants. nih.govresearchgate.net Other promising methods include adsorption onto novel materials like modified polyanilines and in-situ chemical oxidation (ISCO). nih.govregenesis.com

A comprehensive approach that combines monitoring, bioremediation, and advanced chemical degradation will be essential to mitigate the potential environmental impact of this class of compounds. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The future of research on this compound lies in the synergy between different scientific disciplines. The complex challenges and opportunities presented by this compound cannot be fully addressed from a single perspective.

This cross-disciplinary approach involves:

Chemical Biology: Chemists can synthesize novel derivatives which are then evaluated by biologists to understand their mechanism of action at a molecular and cellular level. This iterative process of synthesis and biological testing is fundamental to modern drug discovery. mdpi.combjmu.edu.cnuj.ac.za

Computational and Medicinal Chemistry: Computational chemists using AI and ML can predict promising molecular structures, which are then synthesized by organic chemists and evaluated by pharmacologists. This integration streamlines the path from compound design to potential therapeutic application. rsc.org

Environmental Science and Microbiology: Environmental chemists can track the fate of the compound in ecosystems, while microbiologists can work to discover and enhance natural degradation pathways. researchgate.netnih.gov This collaboration is vital for developing sustainable and effective bioremediation strategies.

By fostering these collaborations, the scientific community can unlock the full potential of this compound, from creating new life-saving drugs to ensuring its use is compatible with environmental stewardship.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(trifluoromethoxy)aniline in laboratory settings?

A multi-step approach is commonly employed. One method involves halogen exchange on a precursor (e.g., 98 → 99 in Scheme 21), followed by para-selective nitration and catalytic hydrogenation to yield the aniline derivative . Alternative routes may involve nitration of halogenated intermediates at controlled temperatures (-20°C to +80°C) and subsequent purification via continuous flow reactors . Ensure inert conditions during reduction steps to prevent side reactions.

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via aromatic proton splitting patterns and coupling constants (e.g., para-substituted trifluoromethoxy group) .
  • Mass spectrometry (MS) : Validate molecular weight (211.57 g/mol for C₇H₅ClF₃NO) and fragmentation patterns .
  • Elemental analysis : Match calculated and observed C/H/N/Cl/F ratios .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound is limited, analogous anilines with trifluoromethoxy groups (e.g., 4-(trifluoromethoxy)aniline) require handling in fume hoods due to potential respiratory irritation (H335) and skin sensitivity (H315). Use PPE, including nitrile gloves and safety goggles, and follow waste disposal protocols for halogenated amines .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The trifluoromethoxy group is a strong para-directing substituent, surpassing even amides in directing power. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs predominantly at the meta position relative to the acetyl group (ortho to the trifluoromethoxy group) . This effect must be accounted for when designing derivatives or intermediates.

Q. How can researchers resolve contradictions in reported reaction yields for nitration steps?

Discrepancies often arise from competing nitration pathways (e.g., ortho vs. para selectivity). Optimize reaction conditions by:

  • Adjusting nitrating agent concentration (e.g., HNO₃/H₂SO₄ ratio).
  • Using low temperatures (-20°C) to favor kinetic control over thermodynamic products .
  • Validating regiochemistry via HPLC or XRD to confirm product identity .

Q. What strategies enhance the stability of this compound in aqueous or oxidative environments?

The trifluoromethoxy group improves hydrolytic stability compared to methoxy analogues. For oxidative conditions, employ antioxidants like BHT or store under nitrogen. Derivatives with electron-withdrawing groups (e.g., nitro) further stabilize the aromatic ring but may require reductive steps for functionalization .

Applications in Academic Research

Q. How is this compound utilized as an intermediate in agrochemical synthesis?

It serves as a precursor for flometoquin, a quinoline insecticide. Key steps include Sandmeyer reactions to introduce halogens and etherification with phenoxy derivatives to build the final scaffold . Its lipophilicity (enhanced by the trifluoromethoxy group) improves bioavailability in target organisms.

Q. What role does this compound play in medicinal chemistry studies?

The compound’s unique electronic profile makes it a candidate for probing enzyme-substrate interactions, particularly in cytochrome P450 assays. Its chlorine and trifluoromethoxy groups mimic steric and electronic features of bioactive molecules, aiding in structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.